molecular formula C7H8Cl2N2O2 B11718939 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11718939
M. Wt: 223.05 g/mol
InChI Key: GXJIKRSTKJIOIR-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is a specialized chemical building block of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. This compound features a dichlorinated pyrrole core, a structural motif prevalent in numerous natural and synthetic compounds with potent biological activity. Researchers are exploring its potential in addressing the critical global health challenge of antibacterial resistance. The dichloropyrrole carboxamide scaffold is a key pharmacophore in the design of ATP-competitive inhibitors targeting the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE). These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. The structural motif shows critical hydrogen bonding interactions with the target enzymes, making it a valuable template for developing new antibiotics. This research direction is crucial for combating infections caused by drug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This product is intended for use in research and development laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H8Cl2N2O2/c1-11(13-2)7(12)5-3-4(8)6(9)10-5/h3,10H,1-2H3

InChI Key

GXJIKRSTKJIOIR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(N1)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is its effectiveness as an antibacterial agent. The compound has been identified as a potent inhibitor of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.

Drug Development

The structural characteristics of this compound make it a valuable scaffold for the development of new antibacterial agents. Researchers are exploring modifications to enhance its pharmacological properties.

Synthetic Approaches

  • Modification of Chemical Structure : Various derivatives of pyrrole compounds have been synthesized to improve lipophilicity and bioavailability while retaining antibacterial activity. For instance, altering substituents on the pyrrole ring can lead to compounds with enhanced potency and reduced toxicity .
  • Case Studies : Recent studies have successfully synthesized analogs that exhibit improved activity against resistant bacterial strains, demonstrating the potential for developing new therapies based on this compound .

Therapeutic Applications

Beyond its antibacterial properties, this compound may have applications in treating other medical conditions.

Potential Uses

  • Anticancer Activity : Some derivatives of pyrrole compounds have been investigated for their anticancer properties, targeting specific cancer pathways. The ability to inhibit key enzymes involved in tumor growth presents a promising avenue for further research .
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of pyrrole derivatives, which could lead to treatments for conditions like inflammatory bowel disease or sepsis .

Summary Table of Applications

Application AreaDescriptionReferences
Antibacterial AgentInhibits DNA gyrase and topoisomerase IV; effective against Gram-positive and Gram-negative bacteria
Drug DevelopmentServes as a scaffold for synthesizing new antibacterial agents; modifications improve efficacy
Anticancer ActivityPotential to inhibit cancer cell growth; ongoing studies on derivatives
Anti-inflammatory EffectsInvestigated for treating inflammatory diseases such as colitis and sepsis

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substitution Patterns

The compound’s pyrrole core distinguishes it from pyrazole-based analogs (e.g., pyrazole carboxamides in –4). Pyrroles contain one nitrogen atom in a five-membered aromatic ring, while pyrazoles have two adjacent nitrogens. For instance, pyrazole carboximidamides () exhibit basic amidine groups, whereas the target’s carboxamide is neutral, impacting solubility and ionization .

Table 1: Structural Comparison of Selected Heterocyclic Carboxamides

Compound Heterocycle Substituents Carboxamide Position N-Substituents Halogen Substituents
Target Compound Pyrrole 4,5-dichloro 2 N-methoxy, N-methyl Cl (4,5)
4-Chloro-1-methyl-N-(pyrazolylmethyl)pyrazole-5-carboxamide Pyrazole 4-chloro, 5-carboxamide 5 1-methyl, N-(pyrazolylmethyl) Cl (4)
Pyrazole-3,4-dicarboxamide derivatives Pyrazole 3,4-dicarboxamide 3,4 Varied alkyl/allyl None
5-(4-Chlorophenyl)-pyrazole-1-carboximidamide Pyrazole 4-chlorophenyl 1 Carboximidamide Cl (aryl)
Electronic and Physicochemical Properties
  • Chloro Substituents: The 4,5-dichloro groups on the pyrrole ring increase electron-withdrawing effects, reducing ring electron density compared to non-halogenated analogs. This may enhance stability against oxidation and improve binding to hydrophobic targets .
  • N-Methoxy-N-Methyl Group : Unlike pyrazole carboxamides with alkyl or aryl N-substituents (e.g., ), the Weinreb amide in the target compound may reduce metabolic degradation by shielding the amide bond from hydrolytic enzymes .
  • Carboxamide Position : The 2-position carboxamide in the pyrrole derivative contrasts with pyrazole analogs bearing carboxamides at positions 3, 4, or 3. This positional variation influences hydrogen-bonding networks and steric interactions in molecular recognition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dichloro-N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a Design of Experiments (DOE) approach to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between parameters . Quantum chemical calculations (e.g., density functional theory) may predict reaction pathways, guiding experimental optimization . Post-synthesis, use techniques like HPLC or GC-MS to quantify yields and purity, referencing protocols for similar pyrrole derivatives (e.g., NMR and mass spectrometry for structural validation) .

Q. How can purification challenges (e.g., separating regioisomers or byproducts) be addressed for this compound?

  • Methodological Answer : Employ orthogonal separation techniques such as column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) or recrystallization using solvent pairs like dichloromethane/methanol. Advanced methods like preparative HPLC with chiral stationary phases may resolve stereochemical impurities, as demonstrated in analogous carboxamide purifications .

Q. What spectroscopic and computational tools are most effective for characterizing this compound’s structure and electronic properties?

  • Methodological Answer : Combine ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) for empirical validation. Computational tools like Gaussian or ORCA can simulate IR/Raman spectra and HOMO-LUMO gaps, aiding in electronic property analysis . For crystallographic data, consider single-crystal X-ray diffraction if suitable crystals are obtainable .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloro and N-alkoxy groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Perform comparative studies using Suzuki-Miyaura or Buchwald-Hartwig reactions with controlled substitutions (e.g., replacing Cl with Br or varying N-alkyl groups). Monitor kinetic profiles via in situ FTIR or UV-Vis spectroscopy. Computational reaction path searches (e.g., using the artificial force-induced reaction method) can map transition states and predict regioselectivity .

Q. What strategies can resolve contradictions between computational predictions and experimental outcomes in this compound’s catalytic applications?

  • Methodological Answer : Cross-validate computational models (e.g., DFT with solvation corrections) against experimental kinetic data. For discrepancies in catalytic activity, analyze potential solvent effects or hidden intermediates via stopped-flow NMR or mass spectrometry. Utilize Bayesian optimization to iteratively refine both computational parameters and reaction conditions .

Q. How can this compound be integrated into supramolecular systems (e.g., metal-organic frameworks or enzyme mimics), and what analytical methods validate host-guest interactions?

  • Methodological Answer : Synthesize derivatives with tailored functional groups (e.g., pyridyl or carboxylate substituents) for coordination sites. Characterize assembly via SAXS, TEM, or isothermal titration calorimetry (ITC). For enzyme mimicry, conduct kinetic assays (e.g., Michaelis-Menten analysis) and compare with molecular dynamics simulations of substrate binding .

Q. What are the mechanistic implications of the compound’s degradation under oxidative or photolytic conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for oxidative stability) with LC-MS to identify degradation products. For photolysis, employ UV chambers and radical trapping agents (e.g., TEMPO) coupled with EPR spectroscopy to detect reactive intermediates. Computational TD-DFT can model excited-state behavior .

Methodological Resources

  • Experimental Design : Leverage CRDC classifications for reactor design (RDF2050112) and process optimization (RDF2050108) .
  • Data Integrity : Implement chemical software for encrypted data management and virtual screening (e.g., Schrödinger Suite) to ensure reproducibility .
  • Safety Protocols : Adhere to advanced laboratory safety standards, including 100% compliance with chemical hygiene plans for hazardous intermediates .

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